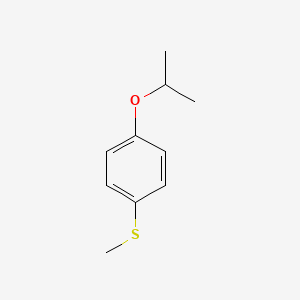
4-Isopropoxythioanisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropoxythioanisole is an organic compound characterized by the presence of an isopropoxy group attached to a thioanisole structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxythioanisole typically involves the etherification of 4-hydroxythioanisole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The product is then purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production.
化学反应分析
Types of Reactions
4-Isopropoxythioanisole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioanisole moiety can be oxidized to form sulfoxides and sulfones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at the ortho and para positions relative to the sulfur atom.
Reduction: The compound can be reduced to form the corresponding thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated or nitrated derivatives.
Reduction: Corresponding thiol compounds.
科学研究应用
4-Isopropoxythioanisole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as photovoltaic materials for solar cells.
作用机制
The mechanism of action of 4-Isopropoxythioanisole involves its interaction with specific molecular targets. The sulfur atom in the thioanisole moiety can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The isopropoxy group can also affect the compound’s solubility and overall chemical behavior.
相似化合物的比较
Similar Compounds
Thioanisole: The simplest alkyl-aryl thioether, used as a starting material for various chemical syntheses.
4-Fluorothioanisole: A derivative with a fluorine atom, used in similar applications but with different reactivity due to the presence of the fluorine atom.
Uniqueness
4-Isopropoxythioanisole is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to other thioanisole derivatives. This makes it valuable for specific applications where these unique properties are advantageous.
属性
分子式 |
C10H14OS |
|---|---|
分子量 |
182.28 g/mol |
IUPAC 名称 |
1-methylsulfanyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H14OS/c1-8(2)11-9-4-6-10(12-3)7-5-9/h4-8H,1-3H3 |
InChI 键 |
PMUWLFOXTCSHIB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















